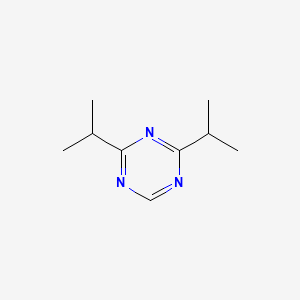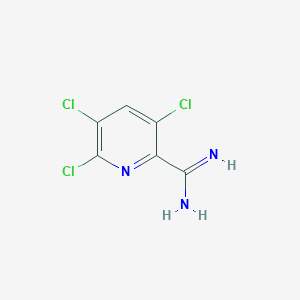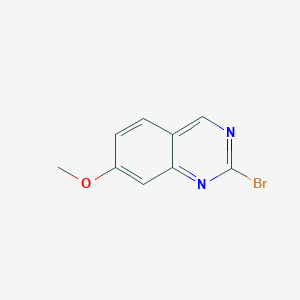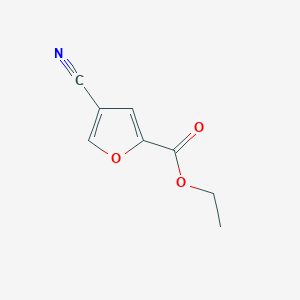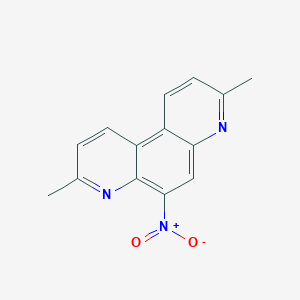
4-Chlorothiazole-5-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorothiazole-5-carboximidamide is a heterocyclic compound containing a thiazole ring substituted with a chlorine atom at the fourth position and a carboximidamide group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiazole-5-carboximidamide typically involves the reaction of 4-chlorothiazole-5-carboxylic acid with an appropriate amine under dehydrating conditions. One common method includes the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, followed by reaction with an amine to form the carboximidamide derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorothiazole-5-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Oxidized forms of the thiazole ring.
Reduction Products: Reduced derivatives of the thiazole ring.
Wissenschaftliche Forschungsanwendungen
4-Chlorothiazole-5-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with anticancer and antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and organic semiconductors.
Biological Research: It serves as a tool for studying various biological processes and pathways, particularly those involving thiazole derivatives.
Wirkmechanismus
The mechanism of action of 4-Chlorothiazole-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
4-Chlorothiazole-5-carboxaldehyde: A precursor for various thiazole derivatives.
4-Chlorothiazole-5-carboxylic acid: Another related compound used in synthetic chemistry.
Uniqueness: 4-Chlorothiazole-5-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C4H4ClN3S |
|---|---|
Molekulargewicht |
161.61 g/mol |
IUPAC-Name |
4-chloro-1,3-thiazole-5-carboximidamide |
InChI |
InChI=1S/C4H4ClN3S/c5-3-2(4(6)7)9-1-8-3/h1H,(H3,6,7) |
InChI-Schlüssel |
JBVMBEBOQQQOTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(S1)C(=N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)
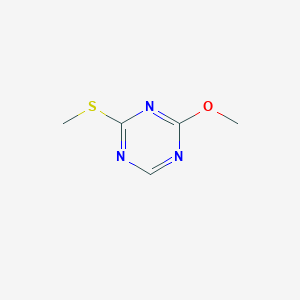


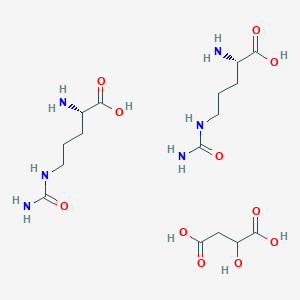
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
![3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13135346.png)
![2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13135349.png)
